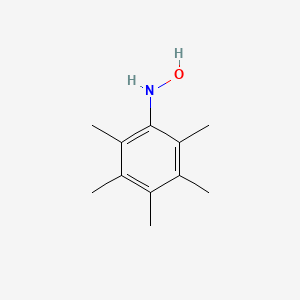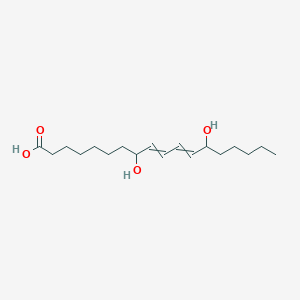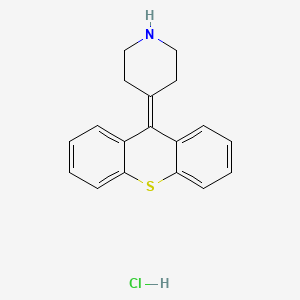![molecular formula C12H18O2 B14261966 7,7-Dimethylspiro[4.5]decane-1,4-dione CAS No. 156968-57-9](/img/structure/B14261966.png)
7,7-Dimethylspiro[4.5]decane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethylspiro[45]decane-1,4-dione is a polycyclic organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a spiro linkage between two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylspiro[4.5]decane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone precursor with a suitable base to induce cyclization and form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective production method suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethylspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Applications De Recherche Scientifique
7,7-Dimethylspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7,7-Dimethylspiro[4.5]decane-1,4-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The spirocyclic structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dimethylspiro[4.5]decane: A similar spirocyclic compound with different functional groups.
Spiro[4.5]decan-7-one: Another spirocyclic compound with a ketone group at a different position.
Uniqueness
7,7-Dimethylspiro[4.5]decane-1,4-dione is unique due to the presence of two ketone groups at specific positions, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct spatial properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
156968-57-9 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
9,9-dimethylspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(12)14/h3-8H2,1-2H3 |
Clé InChI |
WILVGFZBSAMEGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1)C(=O)CCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


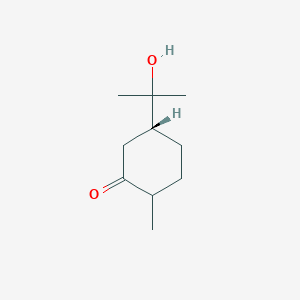

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
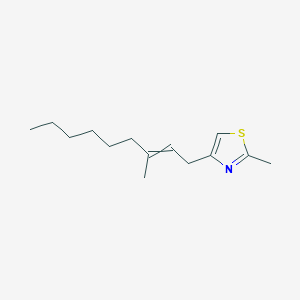
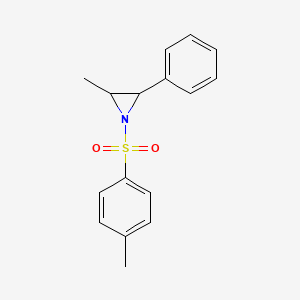
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
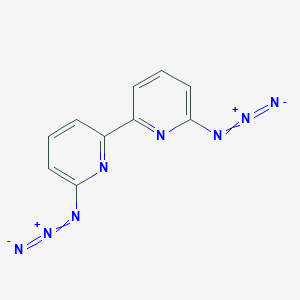
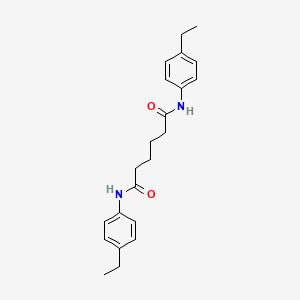
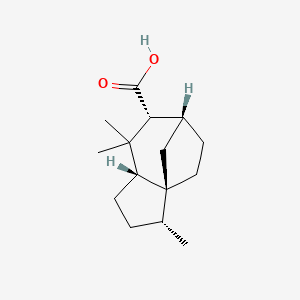

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
